Home > Products > Screening Compounds P123463 > 4-Chloropyrido[2,3-d]pyrimidin-7-amine
4-Chloropyrido[2,3-d]pyrimidin-7-amine - 1423034-11-0

4-Chloropyrido[2,3-d]pyrimidin-7-amine

Catalog Number: EVT-1668364
CAS Number: 1423034-11-0
Molecular Formula: C7H5ClN4
Molecular Weight: 180.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Chloropyrido[2,3-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by a fused bicyclic structure that incorporates nitrogen atoms in its rings, which contributes to its biological activity. The presence of the chlorine substituent at the 4-position of the pyridine ring enhances its reactivity and potential applications in medicinal chemistry.

Source

The compound is synthesized through various chemical methods, often involving multi-step reactions that utilize starting materials such as pyrimidines and chlorinated derivatives. Research has indicated that derivatives of pyrido[2,3-d]pyrimidine exhibit significant therapeutic potential, making them subjects of extensive study in pharmaceutical research .

Classification

4-Chloropyrido[2,3-d]pyrimidin-7-amine can be classified as:

  • Heterocyclic compound: Contains nitrogen atoms in its ring structure.
  • Amino compound: Contains an amine functional group.
  • Chlorinated derivative: Contains a chlorine atom that affects its chemical properties and reactivity.
Synthesis Analysis

Methods

The synthesis of 4-chloropyrido[2,3-d]pyrimidin-7-amine typically involves several synthetic routes, including:

  1. Condensation Reactions: Utilizing starting materials like 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine and aniline derivatives under specific conditions to form the desired product through reductive alkylation or other coupling techniques .
  2. Amination Processes: Hydrochloric acid-promoted amination has been studied for its efficiency in synthesizing this compound from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and various aniline derivatives in aqueous media, enhancing safety and reducing costs .

Technical Details

The synthesis often employs catalysts such as Raney nickel or utilizes solvents like dimethylformamide and water to facilitate reactions. The yields reported for these syntheses vary but can reach up to 87% under optimized conditions .

Molecular Structure Analysis

Structure

The molecular structure of 4-chloropyrido[2,3-d]pyrimidin-7-amine features:

  • A fused bicyclic system consisting of a pyridine and a pyrimidine ring.
  • A chlorine atom at the 4-position on the pyridine ring.
  • An amino group at the 7-position on the pyrimidine ring.

Data

The molecular formula is C7H6ClN3C_7H_6ClN_3, with a molecular weight of approximately 173.6 g/mol. The compound exhibits specific spectral characteristics in nuclear magnetic resonance (NMR) and mass spectrometry that confirm its structure.

Chemical Reactions Analysis

Reactions

4-Chloropyrido[2,3-d]pyrimidin-7-amine undergoes various chemical reactions including:

  • Amination: Reacting with different aniline derivatives to form substituted products.
  • Halogenation: Chlorination reactions can further modify the compound's structure to enhance biological activity or selectivity.

Technical Details

The reactions are often facilitated by acidic conditions or specific catalysts to improve yields and selectivity. For instance, amination reactions have shown improved rates when conducted in water compared to organic solvents .

Mechanism of Action

Process

The mechanism of action for compounds like 4-chloropyrido[2,3-d]pyrimidin-7-amine typically involves interactions with biological targets such as enzymes or receptors. The amino group can participate in hydrogen bonding or ionic interactions with target sites, influencing biological activity.

Data

Studies have indicated that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology. The specific mechanisms may involve inhibition of key metabolic pathways or interference with cellular signaling processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but are generally within a defined range for similar compounds.

Chemical Properties

  • Solubility: Solubility characteristics depend on substituents; polar groups enhance solubility in aqueous media.
  • Reactivity: The presence of chlorine enhances electrophilic reactivity, making it susceptible to nucleophilic attack.

Relevant data from studies indicate that the compound maintains stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.

Applications

Scientific Uses

4-Chloropyrido[2,3-d]pyrimidin-7-amine and its derivatives are primarily researched for their:

  • Anticancer Activity: Exhibiting cytotoxic effects on various cancer cell lines.
  • Antiviral Properties: Potential applications in developing antiviral agents due to structural similarities with known antiviral compounds.

Research continues into optimizing its synthesis and exploring new derivatives that could enhance its therapeutic efficacy while minimizing side effects.

Introduction to Pyrido[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural Classification and Privileged Heterocyclic Scaffold Design Principles

Pyrido[2,3-d]pyrimidines represent a fused bicyclic heterocyclic system comprising a pyridine ring annulated with a pyrimidine ring at the 2,3- and d-positions. This architecture creates a planar, electron-deficient scaffold capable of diverse non-covalent interactions with biological targets, particularly kinases and reductases [1] [9]. The ring numbering assigns N1-C2-N3-C4-C5-C6-C7-C8a-N8-C4a, with positions 2, 4, 6, and 7 identified as hotspots for chemical modification due to their profound influence on target affinity and selectivity [6]. The 4- and 7-positions are electronically distinct: C4 is electrophilic due to flanking nitrogen atoms, while C7 in the pyridine ring offers nucleophilic potential. This inherent polarization enables rational drug design through regioselective derivatization [8] [9].

The scaffold qualifies as a privileged structure due to its:

  • Drug-like physicochemical properties: Moderate logP (predicted 1.5–2.5) and molecular weight (<400 Da for core structure) support cellular permeability [8].
  • Structural mimicry: Ability to mimic purine nucleotides facilitates competitive inhibition of ATP-binding sites in kinases and nucleotide-binding enzymes like dihydrofolate reductase (DHFR) [1] [9].
  • Synthetic versatility: Amenable to diverse routes including cyclocondensation, Dimroth rearrangements, and transition-metal catalyzed couplings [6] [9].
  • Three-dimensional diversity: The planar core can be conformationally constrained or decorated with 3D substituents to modulate target engagement [1].

Table 1: Key Design Principles for Pyrido[2,3-d]pyrimidine-Based Therapeutics

Design PrincipleStructural FeatureBiological Consequence
Ring PlanarityRigid bicyclic systemπ-π stacking in hydrophobic enzyme pockets
Position 4 ModulationElectrophilic carbon (C4)Site for nucleophilic displacement (e.g., amines, thiols)
Position 7 FunctionalizationNucleophilic carbon (C7)Enables introduction of auxophores (e.g., amines, halogens)
Peripheral DecorationsAryl/alkyl groups at C2, C4, C6, C7Modulates selectivity, potency, and pharmacokinetics

Role of 4-Chloropyrido[2,3-d]pyrimidin-7-amine in Bioactive Compound Discovery

4-Chloropyrido[2,3-d]pyrimidin-7-amine (C₇H₅ClN₄, MW 179.6 g/mol) serves as a pivotal synthon in medicinal chemistry due to its dual reactive sites: the C4 chlorine atom and the C7 amine group. This compound (CAS: 51674-77-2) is characterized by its crystalline solid state, moderate aqueous solubility, and thermal stability up to ~200°C [3] [5]. Its canonical SMILES (C1=CN=C2C(=C1N)C(=NC=N2)Cl) and InChIKey (PVTHTRIHQGKZNE-UHFFFAOYSA-N) facilitate virtual screening and cheminformatics analyses [3] [5].

Table 2: Key Identifiers and Properties of 4-Chloropyrido[2,3-d]pyrimidin-7-amine

PropertyValueSource/Reference
Molecular FormulaC₇H₅ClN₄PubChem [3] [5]
Molecular Weight179.60 g/molPubChem [3]
Canonical SMILESC1=CN=C2C(=C1N)C(=NC=N2)ClPubChem [5]
InChIKeyPVTHTRIHQGKZNE-UHFFFAOYSA-NPubChem [3]
Topological Polar Surface Area71.1 ŲPredicted [8]

The molecule’s significance stems from two strategic roles:

  • Synthetic Versatility: The C4 chlorine undergoes facile nucleophilic displacement with amines, thiols, and alkoxides, enabling rapid generation of libraries. For example, coupling with arylboronic acids via Suzuki-Miyaura reactions yields biaryl derivatives targeting kinase allosteric sites [6] [9]. The C7 amine serves as an acyl acceptor for amide formation or a handle for reductive alkylation, expanding diversity toward anticancer and antiviral leads [6] [7].
  • Structure-Activity Relationship (SAR) Probe: The chlorine atom acts as a hydrogen-bond acceptor and lipophilicity enhancer, critical for membrane penetration. In HCV NS5B polymerase inhibitors, 4-chloro analogues demonstrated 10-fold higher potency than 4-H or 4-OCH₃ derivatives due to improved hydrophobic contact with Leu384 [4] [6]. Similarly, the C7 amine forms essential hydrogen bonds with Asp81 in DHFR, as confirmed by X-ray crystallography of inhibitor complexes [1] [9].

Table 3: Bioactive Derivatives Derived from 4-Chloropyrido[2,3-d]pyrimidin-7-amine

Derivative ClassBiological TargetKey Activity Insight
4-Anilino-7-amineTyrosine kinases (e.g., ABL, FGFR)N7-H bond critical for hinge region interaction; IC₅₀ 12–90 nM [1]
4-(Benzylthio)-7-amineDihydrofolate reductase (DHFR)Chlorine replacement enhances species selectivity; P. carinii DHFR IC₅₀ = 0.8 μM [9]
4-Phenoxy-7-aminePI3K/mTOR pathwayBulkier C4 substituents improve mTOR selectivity [1]
7-Acylated derivativesHCV NS5B polymeraseN7-acylation modulates cell permeability; EC₅₀ 0.2–1.7 μg/mL [4]

Historical Evolution of Pyrido[2,3-d]pyrimidine Derivatives in Drug Development

The therapeutic journey of pyrido[2,3-d]pyrimidines began in the 1980s with piritrexim (PTX), a 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine developed as a lipophilic DHFR inhibitor. Its synthesis involved cyclocondensation of ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate with 2,4,6-triaminopyrimidine, establishing the scaffold’s antifolate potential [9]. Despite clinical use in melanoma and urothelial cancers, piritrexim highlighted the scaffold’s susceptibility to metabolic N-demethylation, spurring efforts to optimize stability [1] [9].

Three evolutionary phases characterize subsequent development:

  • Antifolate Optimization (1990s–2000s): Focus shifted to 5-deaza analogues with C6 arylaminomethyl chains (e.g., 5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine). Kisliuk’s group achieved this via reductive amination of 6-aminopyrido[2,3-d]pyrimidines with aldehydes, yielding compounds with 0.1–5 nM IC₅₀ against human DHFR and >100-fold selectivity over bacterial enzymes [9]. These efforts exploited C4/C7 modifications to overcome transporter-mediated resistance in tumor cells.
  • Kinase Inhibitor Era (2000s–Present): The discovery that 4-anilino-pyrido[2,3-d]pyrimidines inhibit tyrosine kinases (e.g., BCR-ABL) revolutionized the field. Dilmapimod (SB-681323), a p38 MAPK inhibitor, emerged from structure-based design where the 4-chloro group was displaced by 2,6-dichloro-3-fluoroaniline, enhancing ATP-pocket affinity 40-fold versus early leads [1] [6]. Parallel work by Gilead Sciences identified pyrido[3,2-d]pyrimidine HCV NS5B inhibitors, though [2,3-d] isomers like 4-chloro-7-amine derivatives showed superior metabolic stability in microsomal assays [4] [6].

  • Polypharmacology & Computational Design (2010s–Present): Modern derivatives exploit multitarget engagement. Palbociclib-inspired designs incorporate 2-aminopyridine at C2 and piperazine at C4, while C7 amines anchor hydrogen-bond networks. Recent syntheses leverage microwave-assisted cyclizations and computational fragment linking, reducing steps from traditional routes. For example, virtual screening identified 4-chloro-7-amine as a KRAS G12D binder (Kd = 3.7 μM), enabling rapid optimization to sub-micromolar inhibitors [1] [6].

Table 4: Milestones in Pyrido[2,3-d]pyrimidine Drug Development

Time PeriodKey Compound/ClassTherapeutic AreaSynthetic Advance
1980sPiritrexim (PTX)Anticancer (DHFR inhibitor)Diphenyl ether cyclocondensation
1990s5-Deaza-6-arylaminomethyl derivativesAntifolate optimizationReductive amination of 6-amino precursors
2000sDilmapimod analoguesp38 MAPK inhibitorsPd-catalyzed C-N coupling at C4
2010sNS5B polymerase inhibitorsAntiviral (HCV)Regioselective chlorination at C4
2020sKRAS G12D inhibitorsTargeted oncologyComputational fragment-based design from 4-chloro-7-amine core

Properties

CAS Number

1423034-11-0

Product Name

4-Chloropyrido[2,3-d]pyrimidin-7-amine

IUPAC Name

4-chloropyrido[2,3-d]pyrimidin-7-amine

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C7H5ClN4/c8-6-4-1-2-5(9)12-7(4)11-3-10-6/h1-3H,(H2,9,10,11,12)

InChI Key

UWJFEIGJUKIOPS-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1C(=NC=N2)Cl)N

Canonical SMILES

C1=CC(=NC2=C1C(=NC=N2)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.